1-(2,6-Diformylphenyl)propan-1-one 1-(2,6-Diformylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18852627
InChI: InChI=1S/C11H10O3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

1-(2,6-Diformylphenyl)propan-1-one

CAS No.:

Cat. No.: VC18852627

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Diformylphenyl)propan-1-one -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 2-propanoylbenzene-1,3-dicarbaldehyde
Standard InChI InChI=1S/C11H10O3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h3-7H,2H2,1H3
Standard InChI Key BGHTYMOSXXDLHD-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=CC=C1C=O)C=O

Introduction

Molecular Structure and Characterization

Structural Configuration

The compound’s backbone consists of a phenyl ring with formyl (-CHO) groups at the 2- and 6-positions and a propan-1-one (acetophenone-derived) group at the 1-position. This arrangement creates a sterically hindered environment due to the para-substituted formyl groups, which influence electronic and spatial properties . The molecular formula is C₁₁H₁₀O₃, with a calculated molecular weight of 190.19 g/mol .

Key Structural Features:

  • Phenyl Core: The benzene ring provides a planar, aromatic framework that facilitates π-π interactions and electronic delocalization.

  • Formyl Substituents: The 2,6-diformyl groups act as strong electron-withdrawing groups, directing further electrophilic substitutions to the 4-position if reactive conditions permit .

  • Propan-1-one Moiety: The ketone group at the 1-position introduces a reactive carbonyl center, enabling nucleophilic additions and condensations .

Spectroscopic Characterization

While direct spectral data for the 2,6-diformyl isomer are scarce, comparisons to the 2,3-diformyl analog (CID 166641805) provide foundational insights :

Spectroscopic ParameterObserved Value (2,3-isomer)Expected Trend (2,6-isomer)
IR (C=O stretch)1,710–1,740 cm⁻¹Similar, with possible splitting due to para-formyl interactions
¹H NMR (Formyl H)δ 9.8–10.2 ppm (doublet)Upfield shift due to reduced steric strain
¹³C NMR (Carbonyl C)δ 190–200 ppmComparable, with subtle electronic variations

The 2,6-substitution pattern may reduce steric hindrance between formyl groups compared to the 2,3-isomer, potentially altering NMR splitting patterns and crystallographic packing .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2,6-diformylphenyl)propan-1-one presents challenges due to the deactivating nature of formyl groups, which hinder subsequent electrophilic substitutions. Two potential routes are hypothesized:

Route 1: Sequential Formylation

  • Friedel-Crafts Acylation: Introduce the propan-1-one group via Friedel-Crafts acylation of benzene derivatives .

  • Directed Ortho-Metallation (DoM): Use directing groups to install formyl moieties at the 2- and 6-positions .

  • Oxidation: Convert methyl groups to formyls via controlled oxidation (e.g., using MnO₂ or SeO₂).

Route 2: Duff Reaction Adaptation

The Duff reaction, which introduces formyl groups to phenolic substrates, could be modified for non-phenolic systems by employing hexamine and acidic conditions . For example:

Ph–CO–C₂H₅+HexamineHClPh(CHO)₂–CO–C₂H₅\text{Ph–CO–C₂H₅} + \text{Hexamine} \xrightarrow{\text{HCl}} \text{Ph(CHO)₂–CO–C₂H₅}

Key Challenges

  • Regioselectivity: Achieving 2,6-diformylation requires precise directing groups or steric control to prevent 3,5-substitution .

  • Stability: The electron-deficient aromatic ring may undergo unwanted side reactions under harsh conditions .

Chemical Reactivity and Applications

Nucleophilic Additions

The compound’s carbonyl groups participate in reactions such as:

  • Schiff Base Formation: Condensation with amines to form diimine ligands for metal coordination .

    Ph(CHO)₂–CO–R+2R’NH2Ph(CH=NR’)₂–CO–R+2H2O\text{Ph(CHO)₂–CO–R} + 2 \text{R'NH}_2 \rightarrow \text{Ph(CH=NR')₂–CO–R} + 2 \text{H}_2\text{O}
  • Grignard Reactions: Addition of organomagnesium reagents to the ketone, yielding tertiary alcohols .

Coordination Chemistry

The 2,6-diformyl motif can act as a binucleating ligand, bridging two metal centers. For example, in the presence of Cu(II) or Fe(III), it may form stable complexes with potential catalytic activity .

Applications in Materials Science

  • Polymer Precursors: The diformyl groups enable cross-linking in resin synthesis.

  • Pharmaceutical Intermediates: Structural analogs exhibit bioactivity in antimicrobial and anticancer assays .

Comparative Analysis with Related Compounds

Parameter1-(2,6-Diformylphenyl)propan-1-one1-(2,3-Diformylphenyl)propan-1-one
Substitution PatternPara-formyl groupsAdjacent formyl groups
Steric StrainLowerHigher
Synthetic AccessibilityModerateEasier (directed metallation)
Coordination AbilityStrong (chelating sites)Moderate

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